1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is a synthetic organic compound characterized by the presence of both chlorophenyl and dichlorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-dichloroaniline.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with an appropriate acrylating agent to form 3-(4-chlorophenyl)acryloyl chloride.
Coupling Reaction: The intermediate 3-(4-chlorophenyl)acryloyl chloride is then reacted with 1-(3,4-dichlorophenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize solubility and reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product formation.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the acrylate group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine exerts its effects involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but lacks the acrylate moiety.
1-(3-(4-Chlorophenyl)acryloyl)piperidine: Similar acrylate structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine is unique due to the combination of its acrylate and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2O/c20-15-4-1-14(2-5-15)3-8-19(25)24-11-9-23(10-12-24)16-6-7-17(21)18(22)13-16/h1-8,13H,9-12H2/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAUZKFPQLTCM-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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